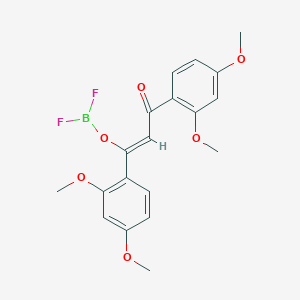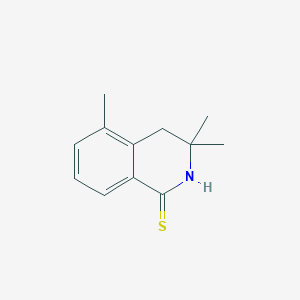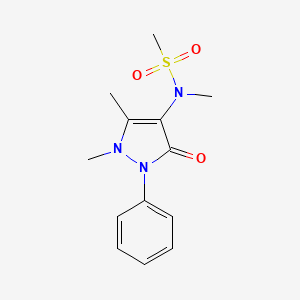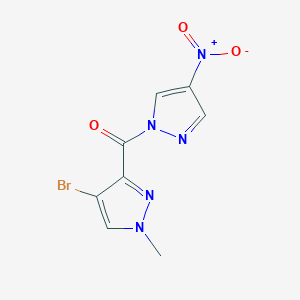
(1Z)-1,3-Bis(2,4-dimethoxyphenyl)-3-oxoprop-1-EN-1-YL difluoroborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1,3-Bis(2,4-dimethoxyphenyl)-3-oxoprop-1-EN-1-YL difluoroborinate is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1,3-Bis(2,4-dimethoxyphenyl)-3-oxoprop-1-EN-1-YL difluoroborinate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as vapor deposition or suspensoid quick-drying methods. These methods are designed to optimize yield, purity, and cost-effectiveness, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(1Z)-1,3-Bis(2,4-dimethoxyphenyl)-3-oxoprop-1-EN-1-YL difluoroborinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate the reaction under specific conditions such as temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of the original compound.
Scientific Research Applications
(1Z)-1,3-Bis(2,4-dimethoxyphenyl)-3-oxoprop-1-EN-1-YL difluoroborinate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of (1Z)-1,3-Bis(2,4-dimethoxyphenyl)-3-oxoprop-1-EN-1-YL difluoroborinate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
DIMETHYLFORMAMIDE COMPOUND WITH (5Z)-5-(3-FLUOROBENZYLIDENE)-2-(3-METHYL-1-BENZOFURAN-2-YL)[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6(5H)-ONE: A compound with a similar structure but different functional groups and properties.
Ethyl acetoacetate: A compound that undergoes similar types of chemical reactions but has a different molecular structure.
Uniqueness
(1Z)-1,3-Bis(2,4-dimethoxyphenyl)-3-oxoprop-1-EN-1-YL difluoroborinate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This uniqueness makes it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C19H19BF2O6 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
(Z)-3-difluoroboranyloxy-1,3-bis(2,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19BF2O6/c1-24-12-5-7-14(17(9-12)26-3)16(23)11-19(28-20(21)22)15-8-6-13(25-2)10-18(15)27-4/h5-11H,1-4H3/b19-11- |
InChI Key |
OEYBTGKWGCJRSE-ODLFYWEKSA-N |
Isomeric SMILES |
B(O/C(=C\C(=O)C1=C(C=C(C=C1)OC)OC)/C2=C(C=C(C=C2)OC)OC)(F)F |
Canonical SMILES |
B(OC(=CC(=O)C1=C(C=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11102338.png)
![benzene-1,4-diylbis[nitrilo(E)methylylidene-2-methoxybenzene-4,1-diyl] diacetate](/img/structure/B11102342.png)
![N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11102343.png)
![[1,1,2,2-Tetrakis(hexyloxy)ethyl]benzene](/img/structure/B11102344.png)
![8-(1,3-benzodioxol-5-yl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11102352.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl naphthalene-1-carboxylate](/img/structure/B11102353.png)
![Methyl 2-amino-4-(4-bromophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11102354.png)
![4-[4-(2,5-Dioxopyrrolidin-1-yl)phenoxy]benzonitrile](/img/structure/B11102361.png)

![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(1H-benzimidazole)](/img/structure/B11102367.png)

-(4-chlorophenyl)(morpholin-4-yl)methylidene]amino}oxy)methanone](/img/structure/B11102394.png)

![Ethyl 5-(acetyloxy)-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11102403.png)
